N-methyl-3-(pyrrolidine-1-carbonyl)aniline
Overview
Description
N-methyl-3-(pyrrolidine-1-carbonyl)aniline (NMP) is an organic compound that has been widely studied due to its potential applications in various scientific fields. This compound is used for a variety of purposes, ranging from its use as a synthetic intermediate in the production of pharmaceuticals to its use as a catalyst in organic reactions. NMP is also a valuable tool for studying the properties of organic molecules, as it has a wide range of properties that make it useful for a variety of applications.
Scientific Research Applications
Applications in Androgen Receptor Antagonism
N-methyl-3-(pyrrolidine-1-carbonyl)aniline derivatives have been studied for their potential as novel androgen receptor (AR) antagonists. These compounds, particularly N-[4-[(benzyl)(4-nitrophenyl)amino]-1-methylpyrrole-2-carbonyl]pyrrolidine, have shown potent AR antagonistic activity, rivalling conventional anilide-type AR antagonists. They demonstrate a strong affinity for mutated ARs and inhibit testosterone-induced production of prostate-specific antigen in cells with mutated ARs, indicating potential application in prostate cancer treatment (Wakabayashi et al., 2008).
Crystal Structural Analysis
Research into the crystal structure of compounds like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) provides insight into their molecular geometry and intermolecular interactions, which is crucial for understanding their behavior in various applications. Studies have revealed their essentially coplanar structure and the presence of strong N-H···O hydrogen bonds, indicating potential applications in materials science and molecular engineering (Krishnan et al., 2021).
Electroluminescence in Platinum Complexes
The compound has applications in the development of highly luminescent platinum complexes used in organic light-emitting diode (OLED) devices. These complexes, incorporating derivatives of N-methyl-3-(pyrrolidine-1-carbonyl)aniline, exhibit strong emission spectra and high quantum yields, covering a broad spectrum from blue to red. Their structured emission spectra and long life times make them suitable for use in high-efficiency OLEDs (Vezzu et al., 2010).
Surface Bonding and Aromaticity
The adsorption properties of related compounds on surfaces have been studied, revealing their ability to retain aromatic character upon bonding and demonstrating potential applications in surface chemistry and sensor technology. For instance, aniline and pyrrole can bond to the Si(001) surface, maintaining their aromatic nature and forming a Si-N tether, which could have implications for semiconductor technology and material sciences (Cao et al., 2001).
properties
IUPAC Name |
[3-(methylamino)phenyl]-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-11-6-4-5-10(9-11)12(15)14-7-2-3-8-14/h4-6,9,13H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULNFUGURCMDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(pyrrolidine-1-carbonyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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